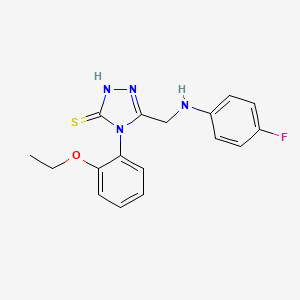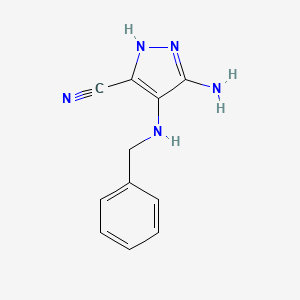
1,10-Phenanthrolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthrolin-4-amine is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by the presence of two nitrogen atoms at the 1 and 10 positions of the phenanthrene structure, with an amine group at the 4 position. This compound is known for its chelating properties and is widely used in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,10-Phenanthrolin-4-amine can be synthesized through various methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. One of the most common methods involves the Skraup reaction, which uses glycerol and o-phenylenediamine as starting materials, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene . The reaction involves the dehydration of glycerol to form acrolein, which then condenses with the amine followed by cyclization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of deep eutectic solvents as catalysts. These solvents provide a more efficient, greener, and economical strategy for the synthesis, replacing traditional sulfuric acid and hydrochloric acid . The reaction parameters and molar ratios of raw materials are optimized to achieve high selectivity and yield.
化学反応の分析
Types of Reactions
1,10-Phenanthrolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted phenanthrolines, which have different properties and applications.
科学的研究の応用
1,10-Phenanthrolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1,10-Phenanthrolin-4-amine involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, it can induce autophagy in cells, which is a process of cellular degradation and recycling .
類似化合物との比較
1,10-Phenanthrolin-4-amine is similar to other phenanthroline derivatives such as 2,2’-bipyridine and ferroin. it has unique properties due to the presence of the amine group at the 4 position, which enhances its chelating ability and makes it a stronger base compared to other phenanthrolines . Similar compounds include:
- 2,2’-Bipyridine
- Ferroin
- Phenanthrene
These compounds share similar coordination properties but differ in their chemical reactivity and applications.
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
1,10-phenanthrolin-4-amine |
InChI |
InChI=1S/C12H9N3/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H,(H2,13,15) |
InChIキー |
MWSWMKBNGFFPQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)N)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


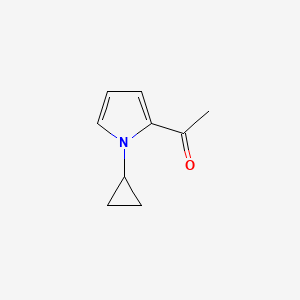



![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)
![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
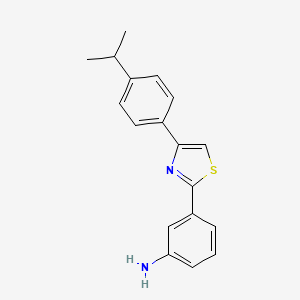
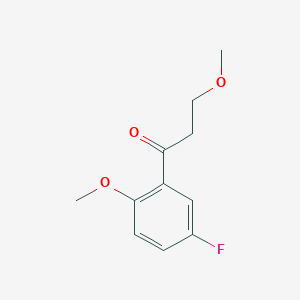
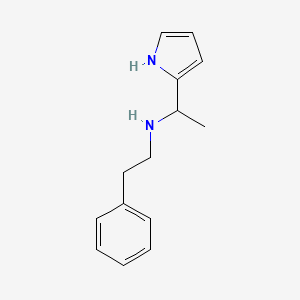
![1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B11765414.png)
![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
